molecular formula C19H20N2O5S B1211128 4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester

4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester

Cat. No. B1211128
M. Wt: 388.4 g/mol
InChI Key: DRIRBTLYNFBGJY-UHFFFAOYSA-N
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Description

4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester is a dimethoxybenzene.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Trifluoromethylated Pyrroles and Porphyrins : This study details a method for preparing 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, which are then converted into porphyrins. Such synthesis techniques may be applicable to the compound (Ono, Kawamura, & Maruyama, 1989).

  • Furan Compounds Study : This research synthesized ethyl esters of various N-phenyl-α-pyrrolecarboxylic acids, showcasing a reaction process that might be relevant for synthesizing similar compounds (Ponomarev, Markushina, & Rechinskaya, 1969).

Chemical Reactions and Properties

  • Annelation of 2-Aminopyran-4-one Ring : Investigates the reaction of arylacetonitriles with the methyl ester of a benzo[b]thiophene carboxylic acid, leading to new heterocyclic systems. Such reactions could be relevant to understanding the behavior of the compound (Volovenko et al., 1983).

  • Phosphoramides Synthesis : Discusses the synthesis of bis(dimethylamino)thieno[2,3-b]pyridines from 2-acetamido-3-thiophenecarboxylic acid ethyl esters, providing insight into complex chemical reactions involving related compounds (Pedersen & Carlsen, 1977).

Heterocyclic Systems and Derivatives

  • Synthesis of Pyrrolo[2,1-b]thiazol-3(2H)-ones : Demonstrates the preparation of 6-Aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters, relevant for understanding the synthesis and properties of similar heterocyclic compounds (Tverdokhlebov et al., 2004).

  • New Fused Pyrazines Synthesis : Describes the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, which could be analogous to the chemical structure of the compound (El-Kashef et al., 2000).

properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C19H20N2O5S/c1-4-26-19(23)15-10-17-14(7-8-27-17)21(15)11-18(22)20-13-6-5-12(24-2)9-16(13)25-3/h5-10H,4,11H2,1-3H3,(H,20,22)

InChI Key

DRIRBTLYNFBGJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1CC(=O)NC3=C(C=C(C=C3)OC)OC)C=CS2

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC(=O)NC3=C(C=C(C=C3)OC)OC)C=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester
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4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester
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4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester
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4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester
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4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester
Reactant of Route 6
4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester

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